molecular formula C27H32N4 B14607747 1,9-Nonanediamine, N,N'-di-4-quinolinyl- CAS No. 57599-92-5

1,9-Nonanediamine, N,N'-di-4-quinolinyl-

Cat. No.: B14607747
CAS No.: 57599-92-5
M. Wt: 412.6 g/mol
InChI Key: WNXGDLDYZVDJMH-UHFFFAOYSA-N
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Description

1,9-Nonanediamine, N,N’-di-4-quinolinyl- is a complex organic compound characterized by the presence of two quinolinyl groups attached to a nonanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,9-nonanediamine with quinoline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications, including research and industrial uses.

Chemical Reactions Analysis

Types of Reactions

1,9-Nonanediamine, N,N’-di-4-quinolinyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds

Scientific Research Applications

1,9-Nonanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl groups are known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,9-Nonanediamine, N,N’-di-4-quinolinyl- include other quinoline derivatives and nonanediamine derivatives. Examples include:

  • 1,9-Nonanediamine
  • Quinoline
  • 4-Quinolinyl derivatives

Uniqueness

What sets 1,9-Nonanediamine, N,N’-di-4-quinolinyl- apart from these similar compounds is the presence of two quinolinyl groups attached to the nonanediamine backbone

Properties

CAS No.

57599-92-5

Molecular Formula

C27H32N4

Molecular Weight

412.6 g/mol

IUPAC Name

N,N'-di(quinolin-4-yl)nonane-1,9-diamine

InChI

InChI=1S/C27H32N4/c1(2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26)3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27/h6-9,12-17,20-21H,1-5,10-11,18-19H2,(H,28,30)(H,29,31)

InChI Key

WNXGDLDYZVDJMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCNC3=CC=NC4=CC=CC=C43

Origin of Product

United States

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